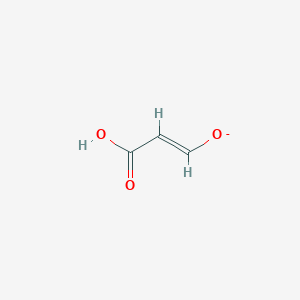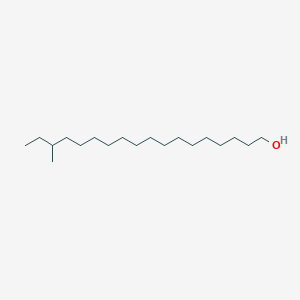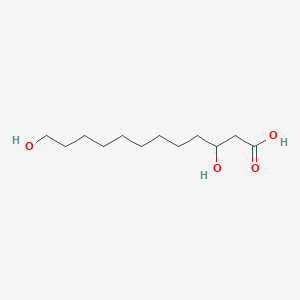![molecular formula C65H120N2O21 B1258658 (2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1258658.png)
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1’)-Cer(d18:1/24:0)” is a complex glycosphingolipid. Glycosphingolipids are a group of lipids that play crucial roles in cell-cell interactions, signal transduction, and cellular recognition. This particular compound is composed of a sialic acid (Neu5Ac) linked to a galactose (Gal) and glucose (Glc) moiety, which is further attached to a ceramide backbone (Cer).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glycosphingolipids typically involves multiple steps, including the preparation of the ceramide backbone and the sequential addition of sugar moieties. The ceramide backbone can be synthesized through the condensation of sphingosine with a fatty acid. The glycosylation steps involve the use of glycosyl donors and acceptors under specific conditions, often catalyzed by glycosyltransferases or chemical catalysts.
Industrial Production Methods
Industrial production of glycosphingolipids may involve biotechnological methods, such as the use of genetically engineered microorganisms to produce the desired lipid structures. Enzymatic synthesis using purified glycosyltransferases is another approach that can be scaled up for industrial purposes.
化学反应分析
Types of Reactions
Glycosphingolipids can undergo various chemical reactions, including:
Oxidation: Oxidation of the ceramide backbone or sugar moieties.
Reduction: Reduction of specific functional groups within the molecule.
Substitution: Substitution reactions involving the replacement of specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction may yield alcohols.
科学研究应用
Chemistry
In chemistry, glycosphingolipids are studied for their unique structural properties and their role in membrane dynamics.
Biology
In biology, these compounds are essential for cell-cell communication, immune response, and pathogen recognition.
Medicine
In medicine, glycosphingolipids are investigated for their potential therapeutic applications, including cancer treatment and neurodegenerative diseases.
Industry
In industry, glycosphingolipids are used in the development of cosmetics and pharmaceuticals.
作用机制
The mechanism of action of glycosphingolipids involves their interaction with specific receptors and proteins on the cell surface. These interactions can trigger various signaling pathways, leading to changes in cellular behavior. The ceramide backbone plays a crucial role in the insertion of these molecules into the cell membrane, while the sugar moieties are involved in recognition and binding events.
相似化合物的比较
Similar Compounds
Gangliosides: Similar in structure but contain additional sialic acid residues.
Cerebrosides: Contain a single sugar moiety attached to the ceramide backbone.
Globosides: Contain multiple sugar residues but lack sialic acid.
Uniqueness
“Alpha-Neu5Ac-(2->3)-beta-D-Gal-(1->4)-beta-D-Glc-(1<->1’)-Cer(d18:1/24:0)” is unique due to its specific sugar composition and linkage pattern, which confer distinct biological properties and functions.
属性
分子式 |
C65H120N2O21 |
|---|---|
分子量 |
1265.6 g/mol |
IUPAC 名称 |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C65H120N2O21/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(75)67-46(47(72)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-83-62-57(79)56(78)59(51(43-70)85-62)86-63-58(80)61(55(77)50(42-69)84-63)88-65(64(81)82)40-48(73)53(66-45(3)71)60(87-65)54(76)49(74)41-68/h36,38,46-51,53-63,68-70,72-74,76-80H,4-35,37,39-44H2,1-3H3,(H,66,71)(H,67,75)(H,81,82)/b38-36+/t46-,47+,48-,49+,50+,51+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63-,65-/m0/s1 |
InChI 键 |
JUZJEIYRVNAPCT-AKLUEIBQSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-(4-chlorophenyl)-1-[(3E)-3-[9-(2-hydroxypropan-2-yl)-5H-[1]benzoxepino[3,4-b]pyridin-11-ylidene]propyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B1258584.png)

![ethyl 2-[[1-cyclohexyl-2-[2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate](/img/structure/B1258588.png)
![1'-(4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl)spiro[1H-2-benzofuran-3,4'-piperidine]](/img/structure/B1258593.png)





